A Guide to the Structural Elucidation of 2-(Benzyloxy)-5-hydroxybenzoic Acid: A Multi-technique Spectroscopic Approach
A Guide to the Structural Elucidation of 2-(Benzyloxy)-5-hydroxybenzoic Acid: A Multi-technique Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis, quality control, and regulatory compliance. This guide provides an in-depth, technical walkthrough of the structure elucidation of 2-(Benzyloxy)-5-hydroxybenzoic acid, a substituted salicylic acid derivative. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a logical, field-tested workflow, explaining the causality behind experimental choices and demonstrating a self-validating analytical system.
The structure , 2-(Benzyloxy)-5-hydroxybenzoic acid, possesses several key features that lend themselves to a multi-technique spectroscopic analysis: a substituted aromatic ring, a carboxylic acid, a phenol, and a benzyl ether. Our approach will systematically deconstruct the molecule using data from high-resolution mass spectrometry (HRMS), Fourier-transform infrared (FT-IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.
I. Foundational Analysis: Molecular Formula and Unsaturation
The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. This foundational information provides the atomic inventory and clues to the presence of rings and/or multiple bonds.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the gold standard for determining the elemental composition of a molecule with high accuracy and precision.[1]
Table 1: Hypothetical High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Formula |
| [M-H]⁻ | 243.0657 | 243.0661 | 1.6 | C₁₄H₁₁O₄⁻ |
| [M+H]⁺ | 245.0814 | 245.0810 | -1.6 | C₁₄H₁₃O₄⁺ |
From this data, the molecular formula is confidently assigned as C₁₄H₁₂O₄ .
The Degree of Unsaturation (DoU) is then calculated: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 14 + 1 - (12/2) = 9
A DoU of 9 suggests a significant number of rings and/or double bonds, consistent with the presence of two aromatic rings.
II. Functional Group Identification: The Infrared Perspective
FT-IR spectroscopy provides invaluable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.[2] For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed for its simplicity and minimal sample preparation.[2]
Table 2: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Broad | O-H stretch (Phenol) |
| 3300-2500 | Very Broad | O-H stretch (Carboxylic acid, H-bonded) |
| ~3030 | Medium | C-H stretch (Aromatic) |
| ~2950 | Weak | C-H stretch (Aliphatic, CH₂) |
| ~1680 | Strong | C=O stretch (Carboxylic acid, conjugated) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether and Carboxylic acid) |
The FT-IR spectrum strongly indicates the presence of a carboxylic acid, a phenol, an aromatic ring, and aliphatic C-H bonds. The broadness of the hydroxyl stretches is characteristic of hydrogen bonding.
III. The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[3] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.
1D NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). The ¹³C NMR spectrum reveals the number of different types of carbon atoms.
Table 3: ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| A | ~11.5 | br s | 1H | - | -COOH |
| B | ~9.5 | br s | 1H | - | Ar-OH |
| C | 7.45 | d | 2H | 7.5 | H-2', H-6' |
| D | 7.40 | t | 2H | 7.5 | H-3', H-5' |
| E | 7.33 | t | 1H | 7.5 | H-4' |
| F | 7.25 | d | 1H | 3.0 | H-6 |
| G | 7.10 | dd | 1H | 8.8, 3.0 | H-4 |
| H | 6.95 | d | 1H | 8.8 | H-3 |
| I | 5.15 | s | 2H | - | -OCH₂- |
Table 4: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 171.5 | -COOH |
| 155.0 | C-2 |
| 152.0 | C-5 |
| 137.0 | C-1' |
| 128.8 | C-3', C-5' |
| 128.3 | C-4' |
| 128.0 | C-2', C-6' |
| 123.0 | C-4 |
| 118.5 | C-6 |
| 115.0 | C-3 |
| 113.0 | C-1 |
| 70.0 | -OCH₂- |
The ¹H NMR spectrum clearly shows the presence of a monosubstituted benzene ring (signals C, D, E) and a 1,2,4-trisubstituted benzene ring (signals F, G, H). The singlet at 5.15 ppm corresponds to a methylene group flanked by electronegative atoms. The broad singlets at higher chemical shifts are characteristic of acidic protons of a carboxylic acid and a phenol. The ¹³C NMR spectrum shows 12 distinct signals, which, considering the symmetry of the monosubstituted ring, accounts for all 14 carbon atoms.
2D NMR: Establishing Connectivity
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the pieces of the puzzle.[4]
The COSY spectrum reveals proton-proton couplings, typically over two to three bonds.[5]
The COSY data confirms the connectivity of the protons on both aromatic rings. For the trisubstituted ring, H-3 is coupled to H-4, and H-4 is coupled to H-6, establishing their relative positions. Similarly, the protons of the monosubstituted ring show the expected ortho and meta couplings.
The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[6]
The HSQC spectrum allows for the direct assignment of the protonated carbons. For instance, the proton at 6.95 ppm is attached to the carbon at 115.0 ppm.
The HMBC spectrum reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments and identifying quaternary carbons.[7]
Table 5: Key HMBC Correlations
| Proton (δ, ppm) | Correlated Carbons (δ, ppm) | Inferred Connectivity |
| H-3 (6.95) | 152.0 (C-5), 113.0 (C-1) | H-3 is adjacent to C-1 and C-5 |
| H-4 (7.10) | 155.0 (C-2), 118.5 (C-6) | H-4 is adjacent to C-2 and C-6 |
| H-6 (7.25) | 152.0 (C-5), 123.0 (C-4) | H-6 is adjacent to C-4 and C-5 |
| -OCH₂- (5.15) | 152.0 (C-5), 137.0 (C-1') | -OCH₂- links C-5 and C-1' |
| H-2'/6' (7.45) | 137.0 (C-1'), 70.0 (-OCH₂-) | H-2'/6' are ortho to C-1' |
The HMBC data is the final piece of the puzzle. The correlation between the benzylic protons (-OCH₂-) at 5.15 ppm and the carbon at 152.0 ppm (C-5) on the salicylic acid ring, as well as the carbon at 137.0 ppm (C-1') on the monosubstituted ring, definitively establishes the benzyloxy linkage at the C-5 position. The other correlations confirm the substitution pattern on the salicylic acid ring.
IV. Corroboration and Fragmentation Analysis: Mass Spectrometry Revisited
Beyond determining the molecular formula, mass spectrometry, particularly with tandem MS (MS/MS), can provide structural information through fragmentation analysis. The fragmentation pattern of 2-(Benzyloxy)-5-hydroxybenzoic acid is expected to be influenced by the cleavage of the benzyl ether bond.
A characteristic fragmentation pathway would involve the cleavage of the C-O bond of the ether, leading to the formation of a stable tropylium ion.
Table 6: Predicted MS/MS Fragmentation
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Fragment Identity |
| 245.08 | 91.05 | C₇H₆O₃ | Tropylium ion |
| 245.08 | 153.02 | C₇H₈ | Dihydroxybenzoic acid cation |
The observation of a prominent peak at m/z 91 would be strong evidence for the benzyloxy group.
V. Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition : Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2 seconds. Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR Acquisition : Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.
-
2D NMR (COSY, HSQC, HMBC) : Utilize standard pulse programs for each experiment, optimizing parameters such as spectral widths and the number of increments in the indirect dimension to achieve adequate resolution.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : If using an ATR accessory, place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.
-
Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio. Perform a background scan prior to the sample scan.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition : Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-500.
Conclusion
The synergistic application of HRMS, FT-IR, and a suite of 1D and 2D NMR experiments provides a robust and self-validating workflow for the complete structure elucidation of 2-(Benzyloxy)-5-hydroxybenzoic acid. Each technique offers a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. This guide has outlined not only the data but also the logical progression and the "why" behind each analytical step, providing a framework for researchers to approach similar challenges in small molecule characterization with confidence and scientific rigor.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]
-
SciELO. (2024, May 15). Article. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
YouTube. (2021, May 21). Webinar: Advanced FTIR Sampling Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis, Characterization and Chelating Properties of Benzimidazole-Salicylic Acid Combined Molecule. Retrieved from [Link]
-
Whitman People. (n.d.). GCMS Section 6.13. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-, phenylmethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Varian. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Types of 2D NMR. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
AZoNetwork. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]
-
Chemicalland21. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-, phenylmethyl ester (CAS 118-58-1). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl Phenyl Ether. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]
Sources
- 1. 2D NMR [chem.ch.huji.ac.il]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. emerypharma.com [emerypharma.com]
- 4. youtube.com [youtube.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cosy hsqc hmbc: Topics by Science.gov [science.gov]
